2-(2-Amino-phenyl)-oxazole-4-carboxylic acid
Overview
Description
2-(2-Amino-phenyl)-oxazole-4-carboxylic acid is a heterocyclic compound that contains both nitrogen and oxygen atoms within its structure. This compound is of significant interest in the fields of organic and medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Amino-phenyl)-oxazole-4-carboxylic acid typically involves the cyclization of 2-aminophenol with a suitable carboxylic acid derivative. One common method is the reaction of 2-aminophenol with oxalic acid under acidic conditions, which leads to the formation of the oxazole ring . The reaction is usually carried out in a solvent such as ethanol or water, and the temperature is maintained at around 100°C to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as metal nanoparticles or solid acids may be employed to improve the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions
2-(2-Amino-phenyl)-oxazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The oxazole ring can be reduced under hydrogenation conditions.
Substitution: The carboxylic acid group can be substituted with other functional groups through esterification or amidation reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Catalysts such as palladium on carbon (Pd/C) are used for hydrogenation reactions.
Substitution: Reagents like thionyl chloride (SOCl2) for esterification and carbodiimides for amidation are commonly used.
Major Products Formed
Oxidation: Nitro-oxazole derivatives.
Reduction: Reduced oxazole compounds.
Substitution: Ester and amide derivatives of this compound.
Scientific Research Applications
2-(2-Amino-phenyl)-oxazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for biological receptors.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-(2-Amino-phenyl)-oxazole-4-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate biological pathways by interacting with receptors. The exact mechanism depends on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-Aminothiazole: Another heterocyclic compound with similar biological activities.
Benzoxazole: Shares structural similarities and is used in similar applications.
Quinazolinone: Known for its wide range of pharmacological activities.
Uniqueness
2-(2-Amino-phenyl)-oxazole-4-carboxylic acid is unique due to its specific combination of an amino group and an oxazole ring, which imparts distinct chemical reactivity and biological activity. Its versatility in undergoing various chemical reactions and its potential in diverse scientific applications make it a valuable compound in research and industry .
Properties
IUPAC Name |
2-(2-aminophenyl)-1,3-oxazole-4-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c11-7-4-2-1-3-6(7)9-12-8(5-15-9)10(13)14/h1-5H,11H2,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWHIWQKLISBAOP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=CO2)C(=O)O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101267905 | |
Record name | 2-(2-Aminophenyl)-4-oxazolecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101267905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1220039-54-2 | |
Record name | 2-(2-Aminophenyl)-4-oxazolecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1220039-54-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(2-Aminophenyl)-4-oxazolecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101267905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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